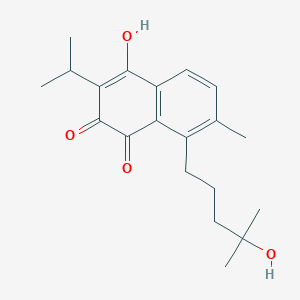
4-Hydroxysapriparaquinone
Vue d'ensemble
Description
4-Hydroxysapriparaquinone is a compound isolated from the roots of Salvia prionitis Hance with potential anticancer activity . It has a molecular weight of 330.42 and a formula of C20H26O4 .
Synthesis Analysis
The synthesis of 4-Hydroxysapriparaquinone involves the rearrangement of the angular methyl group in dehydroabietic acid derivatives . The synthesis of 4-quinolone and its analogs, which are heterocyclic classes of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds, have been studied extensively .
Molecular Structure Analysis
The molecular structure of 4-Hydroxysapriparaquinone consists of a bicyclic system of pyridine moiety fused with an aromatic or hetero-aromatic scaffold at two adjacent carbons and has a carbonyl group at C-4 .
Physical And Chemical Properties Analysis
4-Hydroxysapriparaquinone has a molecular weight of 330.42 and a formula of C20H26O4 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Synthesis of Complex Natural Products
4-Hydroxysapriparaquinone: has been utilized in the synthesis of complex natural products such as Salvinolone and Saprorthoquinone . These compounds, derived from the roots of Salvia prionitis Hance, have significant medicinal properties. The synthetic route often begins with (+)-dehydroabietic acid , proceeding through various intermediates like 11,12-dimethoxyabieta-8,11,13-trien-7-one .
Pharmaceutical Research
As a structural element in many pharmaceutically active compounds, 4-Hydroxysapriparaquinone plays a crucial role in the development of new medications . Its presence in the 4-quinolone scaffold is particularly noteworthy, as this structure forms the basis of several antibiotics and other drugs with anticancer or anti-HIV activity.
Safety and Hazards
Mécanisme D'action
Target of Action
4-Hydroxysapriparaquinone is a compound isolated from the roots of Salvia prionitis Hance . It has been identified to have potential anticancer activity , suggesting that its primary targets could be proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Given its potential anticancer activity , it may interact with its targets to inhibit cell proliferation or induce apoptosis in cancer cells. More detailed studies are needed to elucidate the precise interactions between 4-Hydroxysapriparaquinone and its targets.
Biochemical Pathways
4-Hydroxysapriparaquinone likely affects biochemical pathways related to cell growth and survival, given its potential anticancer activity . .
Result of Action
Given its potential anticancer activity , it may inhibit cell proliferation or induce apoptosis in cancer cells. More detailed studies are needed to elucidate these effects.
Propriétés
IUPAC Name |
4-hydroxy-8-(4-hydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11(2)15-17(21)14-9-8-12(3)13(7-6-10-20(4,5)24)16(14)19(23)18(15)22/h8-9,11,21,24H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUXYSQVWDPEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxysapriparaquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 4-hydroxysapriparaquinone and how is it synthesized?
A1: 4-Hydroxysapriparaquinone is a natural product found in the roots of the plant Salvia prionitis Hance. Researchers have successfully synthesized this compound in the laboratory starting from (+)-dehydroabietic acid. The synthesis involves a multi-step process, with key intermediates including 11,12-dimethoxyabieta-8,11,13-trien-7-one and 12-methoxyabieta-8,11,13-triene. [, ] You can find more details about this synthesis in the research papers:
Q2: Are there any other natural sources for 4-hydroxysapriparaquinone besides Salvia prionitis Hance?
A2: The provided research papers specifically mention the isolation of 4-hydroxysapriparaquinone from the roots of Salvia prionitis Hance. [] Further research is required to determine if this compound is present in other natural sources.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)


![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)



![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)



